

## FXIa-IN-10: A Novel Antithrombotic Agent - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**FXIa-IN-10**, also identified as compound 3f in primary literature, is a potent and orally bioavailable small molecule inhibitor of activated Factor XI (FXIa).[1][2] As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa has emerged as a promising target for novel anticoagulants. Inhibition of FXIa is hypothesized to reduce the risk of thrombosis while maintaining hemostasis, thereby offering a safer therapeutic window compared to conventional anticoagulants. This technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with **FXIa-IN-10**, designed to support further research and development in the field of antithrombotic therapy.

### **Core Data Summary**

#### Table 1: In Vitro Potency and Selectivity of FXIa-IN-10

Target	K_i_ (nM)	Assay Type	Source
FXIa	0.17	Enzymatic Assay	[1][2]

Note: Further selectivity data against other serine proteases is detailed in the primary publication's supplementary materials.



Table 2: Pharmacokinetic Profile of FXIa-IN-10 in

**Preclinical Species** 

Specie s	Dose (mg/kg )	Route	Bioava ilabilit y (%)	T_1/2_ (h)	Cleara nce (mL/mi n/kg)	Vd_ss - (L/kg)	AUC (μM·h)	Source
Rat	2 (IV) / 10 (PO)	IV/PO	36.4	1.4 ± 0.0	10.7 ± 1.8	0.8 ± 0.1	5.5 ± 1.0 (IV), 10.0 ± 2.4 (PO)	[2]
Dog	-	РО	80.5	-	-	-	-	[1]
Monkey	1 (IV) / 5 (PO)	IV/PO	43.0	1.0 ± 0.4	25.6 ± 4.0	1.5 ± 0.4	1.1 ± 0.2 (IV), 2.5 ± 0.3 (PO)	[2]

Data presented as mean  $\pm$  standard deviation where available. The compound was dosed as a free base. IV vehicle: 20% HP $\beta$ CD; PO vehicle: 10% ethanol, 70% PEG-400, 20% water. Data were derived from three animals per study.[2]

Table 3: In Vivo Efficacy of FXIa-IN-10 in a Rabbit

**Arteriovenous (AV) Shunt Thrombosis Model** 

Dose (mg/kg, bolus + infusion)	Route	Antithrombotic Effect	Source
1.7 + 2.0	IV	Dose-dependent reduction in thrombus weight	[2]
8.5 + 10.0	IV	Dose-dependent reduction in thrombus weight	[2]



# **Experimental Protocols FXIa Inhibition Assay**

The potency of **FXIa-IN-10** was determined using a biochemical assay that measures the enzymatic activity of human FXIa. The general protocol is as follows:

- Reagents and Materials:
  - Human activated Factor XI (FXIa)
  - Fluorogenic substrate specific for FXIa
  - Assay buffer (e.g., Tris-based buffer at physiological pH containing salts and a carrier protein like BSA)
  - **FXIa-IN-10** (dissolved in a suitable solvent, e.g., DMSO)
  - Microplate reader capable of fluorescence detection
- Procedure:
  - 1. A solution of human FXIa is pre-incubated with varying concentrations of **FXIa-IN-10** in the assay buffer in a 96-well plate for a specified period to allow for inhibitor binding.
  - 2. The enzymatic reaction is initiated by the addition of the FXIa-specific fluorogenic substrate.
  - 3. The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a microplate reader.
  - 4. The inhibition constant (K\_i\_) is calculated by fitting the data to the appropriate enzyme inhibition model, typically the Morrison equation for tight-binding inhibitors.

#### Rabbit Arteriovenous (AV) Shunt Thrombosis Model

The in vivo antithrombotic efficacy of **FXIa-IN-10** was evaluated in a well-established rabbit model of thrombosis.



- Animal Model:
  - Male New Zealand White rabbits.
- Procedure:
  - 1. Anesthesia is induced and maintained throughout the procedure.
  - An extracorporeal AV shunt is created by cannulating a carotid artery and a jugular vein.
     The shunt contains a thrombogenic surface (e.g., a silk thread) to induce thrombus formation.
  - 3. **FXIa-IN-10** is administered intravenously (IV) as a bolus dose followed by a continuous infusion.[2] A vehicle control group is also included.
  - 4. Blood is allowed to circulate through the shunt for a defined period (e.g., 40 minutes).[2]
  - 5. After the circulation period, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.
  - 6. The antithrombotic effect is determined by comparing the thrombus weight in the **FXIa-IN- 10**-treated groups to the vehicle control group.

#### **Pharmacokinetic Studies**

The oral bioavailability and pharmacokinetic parameters of **FXIa-IN-10** were determined in multiple preclinical species.

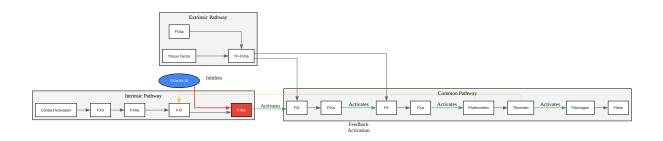
- Animal Models:
  - Sprague-Dawley rats
  - Beagle dogs
  - Cynomolgus monkeys
- Procedure:
  - 1. Animals are fasted overnight prior to dosing.



- 2. For intravenous (IV) administration, **FXIa-IN-10** is formulated in a suitable vehicle (e.g., 20% HPβCD) and administered as a bolus injection.[2]
- 3. For oral (PO) administration, the compound is formulated in an appropriate vehicle (e.g., 10% ethanol, 70% PEG-400, 20% water) and administered by oral gavage.[2]
- 4. Serial blood samples are collected at predetermined time points post-dosing.
- 5. Plasma is separated from the blood samples and stored frozen until analysis.
- The concentration of FXIa-IN-10 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- 7. Pharmacokinetic parameters, including half-life (T\_1/2\_), clearance, volume of distribution (Vd\_ss\_), and area under the curve (AUC), are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC\_PO\_/AUC\_IV\_) × (Dose\_IV\_/Dose\_PO\_) × 100.

### **Signaling Pathways and Experimental Workflows**

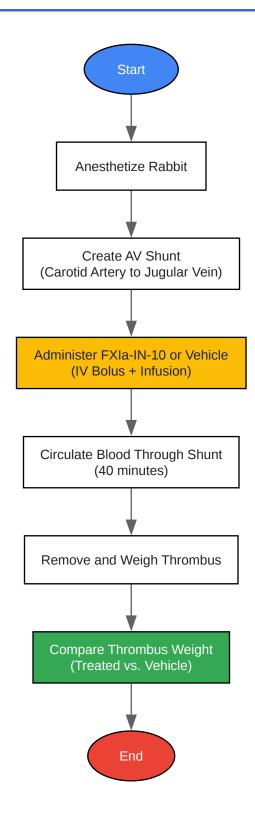




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Caption: Mechanism of action of FXIa-IN-10 within the coagulation cascade.





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Caption: Experimental workflow for the rabbit AV shunt thrombosis model.

### Conclusion



**FXIa-IN-10** is a novel, potent, and orally bioavailable inhibitor of FXIa with demonstrated antithrombotic efficacy in a preclinical model. The data presented in this technical guide, including its in vitro potency, pharmacokinetic profile, and in vivo efficacy, support its potential as a next-generation antithrombotic agent with a potentially improved safety profile. The detailed experimental protocols provided herein are intended to facilitate further investigation and development of **FXIa-IN-10** and other molecules in this promising class of anticoagulants.

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#### References

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